AMS-17

Description

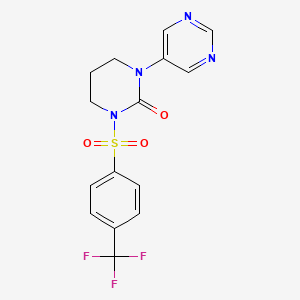

BenchChem offers high-quality AMS-17 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMS-17 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H13F3N4O3S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

1-pyrimidin-5-yl-3-[4-(trifluoromethyl)phenyl]sulfonyl-1,3-diazinan-2-one |

InChI |

InChI=1S/C15H13F3N4O3S/c16-15(17,18)11-2-4-13(5-3-11)26(24,25)22-7-1-6-21(14(22)23)12-8-19-10-20-9-12/h2-5,8-10H,1,6-7H2 |

InChI Key |

SNZNLNYLUJNKLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN=CN=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of ADAM17: A Core Regulator of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of cellular processes. Its primary function is the proteolytic cleavage and release of the extracellular domains of a multitude of membrane-anchored proteins, a process termed "ectodomain shedding." This activity is fundamental to the regulation of critical signaling pathways that govern cell proliferation, differentiation, migration, and inflammation. Dysregulation of ADAM17 activity is implicated in the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions, making it a prominent target for therapeutic intervention. This guide provides a comprehensive technical overview of the core functions of ADAM17, its key substrates, the signaling cascades it modulates, and detailed experimental methodologies for its study.

The Primary Function of ADAM17: Ectodomain Shedding

The central function of ADAM17 is to act as a molecular scissor, precisely cutting and releasing the ectodomains of its target proteins from the cell surface. This shedding event can have profound functional consequences:

-

Activation of Signaling Ligands: Many signaling molecules, such as ligands for the Epidermal Growth Factor Receptor (EGFR), are synthesized as inactive transmembrane precursors. ADAM17-mediated cleavage liberates the soluble, active form of these ligands, allowing them to bind to and activate their cognate receptors on the same or neighboring cells, thereby initiating downstream signaling cascades.

-

Inactivation of Receptors: Conversely, ADAM17 can shed the extracellular ligand-binding domain of certain receptors. This can lead to the inactivation of the receptor, preventing it from binding its ligand and transducing a signal. The shed ectodomain can sometimes act as a decoy receptor, sequestering ligands and further dampening signaling.

-

Modulation of Cell Adhesion: Cell adhesion molecules are also substrates for ADAM17. Their shedding can alter cell-cell and cell-matrix interactions, influencing processes such as cell migration and tissue architecture.

-

Release of Cytokines: A critical function of ADAM17 is the processing of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-α (TNF-α). Cleavage of membrane-bound pro-TNF-α by ADAM17 releases the soluble, biologically active TNF-α, a key mediator of inflammation.

Key Substrates and Associated Signaling Pathways

ADAM17 has a broad substrate repertoire, with over 80 identified targets. The cleavage of these substrates by ADAM17 initiates or modulates several critical signaling pathways.

The ADAM17-EGFR Signaling Axis

ADAM17 is a master regulator of the EGFR signaling pathway through its shedding of multiple EGFR ligands, including Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF)[1]. The release of these ligands leads to the activation of EGFR and its downstream pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation[2][3]. There exists a positive feedback loop where EGFR activation can, in turn, enhance ADAM17 activity, amplifying the signaling response[4].

The ADAM17-Notch Signaling Pathway

ADAM17 is also a key player in the Notch signaling pathway, a critical regulator of cell fate decisions[5]. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. ADAM17 performs the initial S2 cleavage of the Notch extracellular domain. This is a prerequisite for the subsequent intramembrane cleavage by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to act as a transcriptional co-activator, regulating the expression of target genes involved in development and tissue homeostasis[6][7].

Crosstalk between ADAM17-Mediated Pathways

There is significant crosstalk between the signaling pathways regulated by ADAM17. For instance, TNF-α, released by ADAM17, can potentiate EGFR signaling by enhancing the shedding of EGFR ligands like AREG[8][9]. This creates a synergistic effect that can amplify pro-inflammatory and pro-proliferative responses. Understanding this intricate network of interactions is crucial for developing targeted therapies.

Quantitative Data on ADAM17 Function

The activity and expression of ADAM17 are tightly regulated, and quantitative analysis is essential for understanding its role in health and disease.

Table 1: Kinetic Parameters of ADAM17 for Key Substrates

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| TNF-α based peptide | 24 ± 6.2 | 0.14 ± 0.01 | 5.8 x 103 | [10] |

| Glycosylated peptide | 12 ± 3 | 0.25 ± 0.03 | 2.1 x 104 | [10] |

| Non-glycosylated peptide | 4.0 ± 0.3 | 0.08 ± 0.01 | 2.0 x 104 | [10] |

| FRET substrate | N/A | N/A | 6.3 ± 0.3 x 104 | [11] |

Note: Kinetic parameters can vary depending on the specific assay conditions and substrate constructs used.

Table 2: ADAM17 Expression in Cancer Tissues Compared to Normal Tissues

| Cancer Type | Upregulation of ADAM17 mRNA | Upregulation of ADAM17 Protein | Clinical Correlation | References |

| Breast Cancer | Significantly upregulated (487 ± 407% vs 100 ± 115%) | Significantly upregulated | Correlates with tumor progression, lymph node metastasis, and poor prognosis. | [12][13][14][15] |

| Non-Small Cell Lung Cancer (NSCLC) | Significantly higher | Significantly higher | Correlates with poor patient survival, tumor grade, size, and lymph node metastasis. | [16][17] |

| Colon Cancer | - | Overexpressed in primary and metastatic tumors | Associated with Western diet-induced tumorigenesis. | [18] |

| Ovarian Cancer | Significantly enhanced in early and advanced stages | - | Higher expression associated with decreased progression-free survival. | [19] |

| Gastric Cancer | - | Strong expression | Associated with poor prognosis. | [19] |

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate study of ADAM17 function.

ADAM17 Activity Assay (Fluorogenic)

This protocol describes a common method to measure the enzymatic activity of ADAM17 using a fluorogenic peptide substrate.

Materials:

-

Recombinant human ADAM17

-

Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

-

Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the recombinant ADAM17 and the substrate to their final working concentrations in Assay Buffer.

-

Add 50 µL of the diluted ADAM17 solution to each well of the 96-well plate.

-

Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the reaction velocity from the linear portion of the fluorescence curve.

Analysis of EGFR Ligand Shedding by ELISA

This protocol outlines the detection of shed EGFR ligands in cell culture supernatants.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

PMA (phorbol 12-myristate 13-acetate) or other stimuli

-

ELISA kit for the specific EGFR ligand (e.g., TGF-α, AREG)

-

96-well plate for cell culture

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing the desired stimulus (e.g., PMA) or vehicle control.

-

Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Perform the ELISA for the specific EGFR ligand according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and quantify the amount of shed ligand based on a standard curve.

Immunoprecipitation and Western Blotting for ADAM17

This protocol is used to isolate and detect ADAM17 protein from cell lysates.

Materials:

-

Cells or tissue expressing ADAM17

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-ADAM17 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

Procedure:

-

Lyse cells or tissue in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the anti-ADAM17 antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against ADAM17.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Identification of ADAM17 Substrates by Quantitative Mass Spectrometry

This workflow provides a general outline for identifying novel ADAM17 substrates using a proteomics approach[20][21][22].

Conclusion

ADAM17 is a critical sheddase that orchestrates a wide range of cellular functions through the proteolytic processing of a diverse array of substrates. Its central role in regulating key signaling pathways, such as the EGFR and Notch pathways, underscores its importance in both normal physiology and the pathogenesis of numerous diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the complex biology of ADAM17 and to develop novel therapeutic strategies targeting this multifaceted enzyme. A deeper understanding of the intricate mechanisms governing ADAM17 activity and its substrate specificity will be paramount in designing selective and effective inhibitors for the treatment of cancer, inflammatory diseases, and other ADAM17-driven pathologies.

References

- 1. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the Conditions That Affect the Selective Processing of Endogenous Notch1 by ADAM10 and ADAM17 [mdpi.com]

- 6. ADAM17 Regulates Epidermal Growth Factor Receptor Expression through the Activation of Notch1 in Non–Small Cell Lung Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. The Role of Adams in Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI Insight - ADAM17 substrate release in proximal tubule drives kidney fibrosis [insight.jci.org]

- 9. ADAM17 substrate release in proximal tubule drives kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. ADAM-17 expression in breast cancer correlates with variables of tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increased expression of ADAM family members in human breast cancer and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increased expression of ADAM12 and ADAM17 genes in laser-capture microdissected breast cancers and correlations with clinical and pathological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADAM17 is overexpressed in non-small cell lung cancer and its expression correlates with poor patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan‐Binding Substrates of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Degradome of soluble ADAM10 and ADAM17 metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Discovery of ADAM17: A Foundational Sheddase in Cellular Communication

An In-depth Guide to the Historical Background, Core Experiments, and Foundational Data of a Key Metalloproteinase

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also widely known as Tumor Necrosis Factor-α Converting Enzyme (TACE), stands as a pivotal enzyme in a vast array of physiological and pathological processes. Its discovery in 1997 marked a significant milestone in understanding the regulation of inflammatory responses and the broader field of ectodomain shedding, a fundamental mechanism of intercellular communication. This technical guide provides a comprehensive overview of the historical context leading to the identification of ADAM17, a detailed account of the seminal experiments that defined its function, and a summary of the initial quantitative data that laid the groundwork for decades of research into its biological significance and therapeutic potential.

Historical Background: The Quest for the TNF-α Sheddase

The story of ADAM17's discovery is intrinsically linked to the study of Tumor Necrosis Factor-α (TNF-α), a potent pro-inflammatory cytokine. In the mid-1980s, TNF-α was identified as a 17-kDa soluble protein. However, subsequent research revealed that it is initially synthesized as a 26-kDa type II transmembrane precursor protein, pro-TNF-α. For TNF-α to exert its systemic effects, its extracellular domain had to be proteolytically cleaved and released from the cell surface, a process termed "shedding." The enzyme responsible for this critical cleavage event remained elusive for years, becoming a key target of investigation for researchers seeking to modulate the inflammatory cascade.

Early studies indicated that the "TNF-α converting enzyme" was a metalloproteinase, as its activity could be blocked by hydroxamic acid-based inhibitors, a characteristic feature of this class of enzymes. This set the stage for a focused search to isolate and characterize this specific protease from the complex milieu of the cell membrane.

The broader context of this search was the emerging field of the ADAM family of proteins. These are transmembrane proteins characterized by the presence of both a disintegrin and a metalloproteinase domain. While several ADAMs had been identified, their physiological catalytic functions remained largely unassigned. The discovery of ADAM17 provided the first definitive biological role for a member of this family as a sheddase.

The Landmark Discovery: Simultaneous Identification by Two Independent Groups

In February 1997, the scientific journal Nature published two back-to-back papers that independently and simultaneously reported the discovery, purification, and cloning of the long-sought-after TNF-α converting enzyme.

-

The Immunex Group (Black et al.) : This research team, led by Roy A. Black, purified the enzyme from a human T-cell line and named it TNF-α-converting enzyme (TACE). Their work provided direct biochemical evidence of its activity and its identity as a novel member of the ADAM family.

-

The Glaxo Wellcome Group (Moss et al.) : Led by Michael L. Moss, this group also purified and cloned the enzyme, demonstrating its ability to process pro-TNF-α. They highlighted its homology to the ADAM family of metalloproteinases.

This concurrent discovery by two independent groups provided robust validation of the findings and immediately solidified the importance of this newly identified enzyme. The enzyme was subsequently officially named ADAM17.

Experimental Protocols: Unraveling the Identity and Function of ADAM17

The following sections detail the key experimental methodologies employed in the initial discovery and characterization of ADAM17/TACE.

Purification of TNF-α Converting Enzyme

The purification of a membrane-bound protease to homogeneity was a significant challenge. The general workflow involved the solubilization of membrane fractions followed by a series of chromatographic steps.

Starting Material: Human T-cell lymphoma cell line (for Black et al.) and THP-1 human monocytic cells.

Key Steps:

-

Membrane Preparation: Cells were harvested and subjected to lysis and differential centrifugation to isolate the membrane fraction.

-

Solubilization: The membrane proteins were solubilized using non-ionic detergents such as Triton X-100.

-

Chromatography: A multi-step chromatographic purification protocol was employed, which typically included:

-

Anion-Exchange Chromatography: To separate proteins based on their net negative charge.

-

Lecting Affinity Chromatography: To enrich for glycoproteins.

-

Hydroxamate Affinity Chromatography: A crucial step that utilized a matrix with a covalently attached metalloproteinase inhibitor to specifically capture TACE. The bound enzyme was then eluted with a competing inhibitor.

-

Size-Exclusion Chromatography: To separate the partially purified proteins by size.

-

-

Monitoring Activity: Throughout the purification process, fractions were tested for their ability to cleave a synthetic peptide substrate mimicking the pro-TNF-α cleavage site or recombinant pro-TNF-α itself.

Cloning and Sequencing of the TACE/ADAM17 cDNA

Once a small amount of purified protein was obtained, the researchers determined a partial amino acid sequence. This information was then used to design degenerate oligonucleotide probes to screen a cDNA library.

Key Steps:

-

Protein Sequencing: The purified TACE was subjected to N-terminal and internal peptide sequencing.

-

Degenerate PCR and cDNA Library Screening: Degenerate primers based on the peptide sequences were used to amplify a portion of the TACE cDNA from a suitable cDNA library (e.g., from a human T-cell line). The resulting PCR product was then used as a probe to screen the cDNA library for full-length clones.

-

DNA Sequencing: Positive clones were isolated, and their cDNA inserts were sequenced to determine the full-length open reading frame of TACE/ADAM17.

-

Sequence Analysis: The deduced amino acid sequence revealed the characteristic domain structure of an ADAM protein, including a pro-domain, a metalloproteinase domain with the zinc-binding consensus sequence, a disintegrin domain, a cysteine-rich region, an EGF-like domain, a transmembrane domain, and a cytoplasmic tail.

Enzymatic Activity Assays

To confirm the function of the purified and recombinant TACE, various enzymatic assays were developed.

1. Peptide-Based Assay:

-

Substrate: A short synthetic peptide containing the amino acid sequence spanning the Ala76-Val77 cleavage site of pro-TNF-α, often with fluorescent reporter groups (e.g., a fluorophore and a quencher on opposite sides of the cleavage site).

-

Principle: Cleavage of the peptide by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.

-

Application: Used for monitoring enzyme activity during purification and for inhibitor screening.

2. Recombinant pro-TNF-α Cleavage Assay:

-

Substrate: Recombinantly expressed pro-TNF-α.

-

Principle: The purified or recombinant TACE was incubated with the pro-TNF-α substrate. The reaction products were then analyzed by SDS-PAGE and Western blotting using an antibody against TNF-α to detect the appearance of the cleaved, soluble 17-kDa form.

-

Application: Provided definitive evidence that TACE cleaves the full-length precursor protein at the correct physiological site.

3. Cell-Based Shedding Assay:

-

System: Cells engineered to overexpress pro-TNF-α.

-

Principle: These cells were treated with stimuli known to induce TNF-α shedding (e.g., phorbol esters). The amount of soluble TNF-α released into the culture medium was quantified by ELISA. To confirm the role of TACE, cells were treated with specific TACE inhibitors or, in later studies, the ADAM17 gene was knocked out.

-

Application: Demonstrated the physiological relevance of TACE in the cellular context.

Data Presentation: Foundational Quantitative Insights

The initial studies on ADAM17 provided key quantitative data that characterized the enzyme and its activity.

| Parameter | Value | Source |

| Molecular Weight (Mature Protein) | ~85-90 kDa (glycosylated) | Black et al., 1997 |

| Number of Amino Acids (Human) | 824 | Moss et al., 1997 |

| Optimal pH for Activity | ~7.5 | Black et al., 1997 |

| Inhibitor Sensitivity | ||

| Hydroxamate-based inhibitors | Potent inhibition | Black et al., 1997; Moss et al., 1997 |

| EDTA (a metal chelator) | Complete inhibition | Black et al., 1997 |

| Serine and cysteine protease inhibitors | No inhibition | Black et al., 1997 |

Table 1: Biochemical Properties of TACE/ADAM17 from Initial Discovery.

| Tissue | Relative mRNA Expression Level |

| Spleen | High |

| Thymus | High |

| Peripheral Blood Leukocytes | High |

| Lung | Moderate |

| Heart | Moderate |

| Brain | Low |

| Liver | Low |

Table 2: Initial Findings on the Tissue Distribution of TACE/ADAM17 mRNA by Northern Blot Analysis. Note: This represents a qualitative summary of early findings.

Mandatory Visualizations

Figure 1: Experimental workflow for the discovery and validation of ADAM17/TACE.

An In-depth Technical Guide on the Core Mechanism of Action of ADAM17 Sheddase

For Researchers, Scientists, and Drug Development Professionals

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface sheddase that plays a pivotal role in numerous physiological and pathological processes.[1] It mediates the ectodomain shedding of a vast array of membrane-anchored proteins, including cytokines, growth factors, receptors, and adhesion molecules, thereby regulating cellular signaling, adhesion, and inflammatory responses.[1][2] Dysregulation of ADAM17 activity is implicated in diseases such as cancer, inflammatory disorders, and cardiovascular conditions, making it a significant therapeutic target.[3][4] This guide provides a detailed overview of the fundamental mechanism of ADAM17, its regulation, quantitative parameters, and the experimental protocols used for its study.

Molecular Structure and Domain Function

ADAM17 is a type I transmembrane protein composed of multiple distinct domains, each contributing to its function and regulation.[5][6]

-

Prodomain: This N-terminal domain acts as an intramolecular chaperone, ensuring proper folding and trafficking of the enzyme through the secretory pathway.[7] It contains a "cysteine-switch" motif that coordinates with the catalytic zinc ion, keeping the enzyme in an inactive zymogen state until it is proteolytically removed.[8]

-

Metalloprotease (Catalytic) Domain: This is the core functional domain responsible for catalysis. It contains a conserved zinc-binding motif (HEXXHXXGXXH) where three histidine residues coordinate a catalytic Zn2+ ion.[7][9] This domain carries out the cleavage of substrate proteins in their juxtamembrane region.[7]

-

Disintegrin Domain: Implicated in cell-cell and cell-matrix interactions, this domain can bind to integrins.[7][10] It may also play a role in regulating the catalytic activity of the enzyme.[7]

-

Cysteine-Rich Domain and EGF-like Domain: These domains are involved in regulating the enzyme's activity and may participate in substrate recognition and conformational changes.[5]

-

Transmembrane Domain: This domain anchors ADAM17 in the plasma membrane.[5] It is crucial for the enzyme's response to various stimuli and for its interaction with regulatory proteins like iRhoms.[11]

-

Cytoplasmic Tail: This intracellular domain contains potential phosphorylation sites and is involved in signaling and regulation of the sheddase activity, although some studies suggest it is dispensable for responses to certain stimuli.[1][7][11]

Core Mechanism of Action: From Zymogen to Active Sheddase

The activity of ADAM17 is a tightly controlled, multi-step process involving maturation, trafficking, and catalytic cleavage.

Zymogen Activation and Maturation

ADAM17 is synthesized as an inactive precursor, pro-ADAM17.[8] Its activation involves a series of crucial steps:

-

ER Trafficking: In the endoplasmic reticulum (ER), the inactive cognates of rhomboid proteases, iRhom1 and iRhom2, bind to immature pro-ADAM17. This interaction is essential for the exit of ADAM17 from the ER.[8][9]

-

Golgi Processing: The iRhom/pro-ADAM17 complex is transported to the Golgi apparatus. Here, the inhibitory prodomain is proteolytically cleaved by a pro-protein convertase, most notably furin.[8][12] This cleavage event unmasks the catalytic site, converting the zymogen into its mature, catalytically competent form.[8]

-

Cell Surface Localization: The mature ADAM17 is then transported to the cell surface, where it carries out its shedding function.[13] Only a small fraction of total cellular ADAM17 resides on the plasma membrane at any given time.[7]

Substrate Recognition and Catalytic Cleavage

Once at the cell surface, active ADAM17 recognizes and cleaves a wide range of type I and type II transmembrane proteins.[14]

Substrate Recognition: While the exact mechanisms of substrate selection are still being elucidated, specificity is partly determined by the primary amino acid sequence surrounding the cleavage site (the scissile bond).[15] Studies using peptide libraries have shown that ADAM17 and its close homolog ADAM10 have distinct preferences.[16][17] A major difference lies in the P1' position (the residue immediately C-terminal to the cleavage site); ADAM17 prefers smaller aliphatic residues like valine, whereas ADAM10 can accommodate larger aromatic amino acids.[15][16] However, exosite interactions—binding events outside the active site—and the secondary structure of the substrate also play crucial roles in recognition and cleavage efficiency.[15][18]

Catalytic Action: The catalytic cycle involves the zinc ion in the active site, which polarizes a water molecule.[8] A conserved glutamate residue (Glu406) acts as a general base, activating this water molecule to attack the carbonyl group of the substrate's scissile peptide bond, leading to hydrolysis and cleavage.[9] This releases the soluble ectodomain of the substrate into the extracellular space, while the transmembrane stub remains in the membrane.[5]

Regulation of ADAM17 Activity

ADAM17 activity is finely tuned by multiple mechanisms to prevent aberrant shedding.

-

Inhibitors: The primary endogenous inhibitor of ADAM17 is the Tissue Inhibitor of Metalloproteinase 3 (TIMP-3), which binds non-covalently to the catalytic site.[8][12]

-

Cellular Localization: ADAM17 activity is controlled by its localization. It undergoes constitutive clathrin-dependent internalization.[13] While physiological stimuli like GPCR ligands can induce shedding, they do not necessarily alter the cell-surface abundance of the protease.[13] In contrast, phorbol esters (like PMA) can cause a rapid increase of mature ADAM17 at the cell surface.[13][19]

-

Conformational Changes: Activation of ADAM17 can involve a rapid and reversible conformational change that exposes its catalytic site, making it accessible to substrates and inhibitors.[11] This change can be triggered by various intracellular signaling pathways, often involving Protein Kinase C (PKC).[8]

-

Membrane Environment: The lipid composition of the plasma membrane, particularly the exposure of phosphatidylserine (PS) on the outer leaflet, can regulate ADAM17 activity.[20] The membrane-proximal domain of ADAM17 can interact with PS, which is thought to facilitate the conformational changes required for substrate processing.[20]

Quantitative Data

The enzymatic activity of ADAM17 and its susceptibility to inhibitors have been quantified in numerous studies.

Table 1: Kinetic Parameters of ADAM17 for Various Substrates

This table summarizes key kinetic constants, Michaelis constant (KM) and catalytic rate (kcat), for ADAM17 with different substrates. Lower KM values indicate higher affinity.

| Substrate Type | Substrate Name/Sequence | KM (µM) | kcat (s⁻¹) | Source |

| Fluorogenic Peptide | (Mca)PLAQAV(Dpa)RSSSR-NH₂ | 1.8 ± 0.2 | 0.14 ± 0.01 | [18] |

| Fluorogenic Peptide | Based on TGF-α | ~4-5 | Not Reported | [21][22] |

| Protein (TNFα) | Pro-TNFα (70-96) | 12 ± 1.6 | 0.14 ± 0.01 | [18] |

| Protein (TNFα) | Pro-TNFα (70-108) | 5.3 ± 0.8 | 0.07 ± 0.005 | [18] |

KM and kcat values can vary based on the specific construct of the enzyme (e.g., full-length vs. catalytic domain only) and assay conditions.

Table 2: Inhibitory Potency (IC₅₀) of Common ADAM17 Inhibitors

This table lists the half-maximal inhibitory concentration (IC₅₀) for several widely used small-molecule inhibitors of ADAM17. Lower IC₅₀ values indicate greater potency.

| Inhibitor | Target(s) | IC₅₀ for ADAM17 | Source |

| TAPI-1 | Broad-spectrum MMP/ADAM inhibitor | 0.19 µM | [23] |

| TAPI-2 | Broad-spectrum MMP/ADAM inhibitor | 0.14 µM | [23] |

| Marimastat | Broad-spectrum MMP inhibitor | 5 nM | [23] |

| BMS-566394 | ADAM17-specific inhibitor | 5 µM (in cells) | [24] |

| SN-4 | ADAM17 inhibitor | 3.22 µM (in cells) | [25] |

IC₅₀ values are highly dependent on the assay system (e.g., recombinant enzyme vs. cell-based) and substrate concentration.

Key Experimental Protocols

Studying ADAM17 function requires a variety of specialized assays to measure its expression, maturation, and activity.

Cell-Based Alkaline Phosphatase (AP) Shedding Assay

This is a widely used method to quantify the shedding of a specific ADAM17 substrate from the surface of living cells.

-

Principle: A substrate of interest is genetically fused with a secreted alkaline phosphatase (AP) tag (e.g., TGFα-AP).[11] When ADAM17 cleaves the substrate, the ectodomain containing the AP tag is released into the culture medium. The amount of released AP is then quantified using a colorimetric or chemiluminescent substrate, which serves as a direct measure of shedding activity.[10]

-

Methodology:

-

Transfection: Culture cells (e.g., HEK293 or HeLa) are transiently transfected with a plasmid encoding the AP-tagged substrate.

-

Stimulation: After 24-48 hours, cells are washed and treated with a stimulus to activate ADAM17 (e.g., 100 nM Phorbol-12-myristate-13-acetate, PMA) or a vehicle control. Inhibitors can be added prior to stimulation to confirm ADAM17's role.[11]

-

Supernatant Collection: At various time points, the cell culture supernatant, containing the shed ectodomain-AP fusion, is collected.

-

Quantification: The collected supernatant is incubated with an AP substrate (e.g., p-nitrophenyl phosphate). The enzymatic reaction is stopped, and the resulting color change is measured using a spectrophotometer. AP activity is proportional to the amount of shed substrate.

-

In Vitro Fluorogenic Peptide Cleavage Assay

This assay measures the direct catalytic activity of recombinant ADAM17 and is ideal for enzyme kinetics and inhibitor screening.

-

Principle: A synthetic peptide substrate is used which contains a fluorophore and a quencher on opposite sides of the ADAM17 cleavage site. In its intact state, the peptide's fluorescence is quenched. Upon cleavage by ADAM17, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[21]

-

Methodology:

-

Reaction Setup: Recombinant ADAM17 catalytic domain is incubated in a reaction buffer in a microplate well.

-

Initiation: The reaction is initiated by adding the fluorogenic peptide substrate. For inhibitor studies, the enzyme is pre-incubated with the inhibitor before adding the substrate.[22]

-

Measurement: The plate is placed in a fluorescence plate reader, and the increase in fluorescence intensity is monitored over time.

-

Data Analysis: The initial reaction velocity is calculated from the linear phase of the fluorescence curve. These velocities are used to determine kinetic parameters (KM, Vmax) or inhibitor potency (IC₅₀).[22]

-

Western Blotting for ADAM17 Maturation

This technique is used to assess the processing of pro-ADAM17 to its mature form.

-

Principle: Cell lysates are separated by SDS-PAGE, and an antibody specific to ADAM17 is used to detect the protein. The inactive pro-form has a higher molecular weight (~130 kDa) than the mature, active form (~100 kDa) due to the presence of the prodomain.[21] The ratio of mature to pro-form can indicate the state of ADAM17 processing in the cell.

-

Methodology:

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis, followed by transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ADAM17 (often targeting the C-terminus to detect both forms).[21] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The relative intensities of the pro- and mature ADAM17 bands are quantified by densitometry.[21]

-

References

- 1. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Involvement of shedding induced by ADAM17 on the nitric oxide pathway in hypertension [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ADAM17 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Disintegrin and Metalloenzyme (ADAM) 17 Activation Is Regulated by α5β1 Integrin in Kidney Mesangial Cells | PLOS One [journals.plos.org]

- 11. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Control of ADAM17 activity by regulation of its cellular localisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Ectodomain Shedding by ADAM17: Its Role in Neutrophil Recruitment and the Impairment of This Process during Sepsis [frontiersin.org]

- 15. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. LC-MS based cleavage site profiling of the proteases ADAM10 and ADAM17 using proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Control of ADAM17 activity by regulation of its cellular localisation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How membrane asymmetry regulates ADAM17 sheddase function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A New Inhibitor of ADAM17 Composed of a Zinc-Binding Dithiol Moiety and a Specificity Pocket-Binding Appendage - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Substrates of ADAM17 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of physiological and pathological processes. By cleaving the extracellular domains of its membrane-bound substrates, a process termed "ectodomain shedding," ADAM17 releases soluble signaling molecules that can act in an autocrine, paracrine, or endocrine fashion. This post-translational modification is a critical regulatory step in diverse biological pathways, including inflammation, cell proliferation, and development. The dysregulation of ADAM17 activity has been implicated in numerous diseases, such as cancer, inflammatory disorders, and cardiovascular diseases, making it a prime therapeutic target.

This technical guide provides an in-depth overview of the known endogenous substrates of ADAM17 that have been validated in vivo. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data on substrate shedding, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

In Vivo Endogenous Substrates of ADAM17

ADAM17 has a broad substrate repertoire, with over 80 identified proteins to date.[1] The in vivo validation of these substrates is crucial for understanding the physiological and pathophysiological functions of this key sheddase. Studies utilizing genetic mouse models, such as ADAM17 knockout (Adam17-/-), hypomorphic (Adam17ex/ex), and tissue-specific conditional knockout mice, have been instrumental in identifying and validating its endogenous substrates.[2][3]

Key families of ADAM17 substrates validated in vivo include:

-

Tumor Necrosis Factor (TNF) Superfamily: TNF-α and its receptors, TNFR1 and TNFRII, are cornerstone substrates of ADAM17. The shedding of TNF-α is a critical step in mediating inflammatory responses.[4]

-

Epidermal Growth Factor Receptor (EGFR) Ligands: A multitude of EGFR ligands, including Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), Heparin-binding EGF-like growth factor (HB-EGF), and Epiregulin, are processed by ADAM17. This shedding activates EGFR signaling, which is vital for development and tissue repair but is also frequently dysregulated in cancer.[1][5]

-

Interleukin-6 Receptor (IL-6R): ADAM17-mediated shedding of IL-6R is a key step in initiating IL-6 trans-signaling, a pro-inflammatory pathway implicated in chronic inflammatory diseases and cancer.[2][3]

-

Adhesion Molecules: L-selectin (CD62L), a cell adhesion molecule crucial for leukocyte trafficking, is a well-established in vivo substrate of ADAM17.[6][7]

-

Other Cytokine and Growth Factor Receptors: Receptors such as the Colony-Stimulating Factor 1 Receptor (CSF1R) and Kit ligand 2 are also shed by ADAM17, often in a manner regulated by the accessory protein iRhom2.[8][9]

Quantitative Analysis of ADAM17 Substrate Shedding In Vivo

The following tables summarize quantitative data on the shedding of key ADAM17 substrates from in vivo studies. These data, primarily derived from ELISA and mass spectrometry analyses of tissues and biofluids from genetic mouse models, provide insights into the extent of ADAM17-dependent cleavage under various physiological and pathological conditions.

| Substrate | Mouse Model | Tissue/Biofluid | Method | Fold Change (WT vs. ADAM17-deficient) | Reference |

| TNF-α | ADAM17 hypomorphic (Adam17ex/ex) | Kidney Lysate | ELISA | Significantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury. | [10][11] |

| TGF-α | ADAM17 hypomorphic (Adam17ex/ex) | Kidney Lysate | ELISA | Significantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury. | [10][11] |

| Amphiregulin (AREG) | ADAM17 hypomorphic (Adam17ex/ex) | Kidney Lysate | ELISA | Significantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury. | [10][11] |

| Soluble TNFR1α | Ovarian cancer mouse model treated with D1(A12) antibody | Ascites | ELISA | 4.4-fold decrease in treated mice. | [1] |

| Soluble Amphiregulin (AREG) | Ovarian cancer mouse model treated with D1(A12) antibody | Ascites | ELISA | 5.4-fold decrease in treated mice. | [1] |

| Soluble TGF-α | Ovarian cancer mouse model treated with D1(A12) antibody | Ascites | ELISA | 15-fold decrease in treated mice. | [1] |

| Soluble IL-6R (sIL-6R) | ADAM17 hypomorphic (Adam17ex/ex) | Serum | ELISA | Elevated sIL-6R levels after LPS challenge are abrogated in Adam17ex/ex mice. | [3][12] |

| Substrate | Cell Type/Condition | Method | Key Quantitative Finding | Reference |

| CD62L (L-selectin) | Primary B cells from Adam17flox/flox/CD19-Cre mice | Flow Cytometry | Higher cell surface levels of CD62L on ADAM17-deficient B cells. | [6] |

| HB-EGF, TGF-α, Amphiregulin | Tylosis with esophageal cancer (TOC) patient-derived keratinocytes (with iRHOM2 mutations) | ELISA | Significantly higher constitutive shedding compared to control keratinocytes. | [13] |

| TNF-α | Tylosis with esophageal cancer (TOC) patient-derived keratinocytes and PBMCs (with iRHOM2 mutations) | ELISA | Significantly higher shedding upon PMA stimulation compared to controls. | [13] |

Experimental Protocols

In Vivo Validation of ADAM17 Substrates using Genetic Mouse Models and Ischemia-Reperfusion Injury (IRI)

This protocol outlines the key steps for validating ADAM17 substrates in the context of kidney injury, as adapted from Kefaloyianni et al., 2016.[10][11][14][15][16]

Objective: To quantify the levels of soluble ADAM17 substrates in the kidneys of wild-type and ADAM17 hypomorphic (Adam17ex/ex) mice following IRI.

Materials:

-

Wild-type and Adam17ex/ex mice

-

Surgical instruments for mouse surgery

-

Anesthesia (e.g., isoflurane)

-

Phosphate-buffered saline (PBS)

-

Tissue protein extraction reagent (e.g., T-PER, Thermo Fisher Scientific)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

Commercially available ELISA kits for mouse TNF-α, TGF-α, and Amphiregulin

-

Microplate reader

Procedure:

-

Induction of Ischemia-Reperfusion Injury:

-

Anesthetize wild-type and Adam17ex/ex mice.

-

Perform a midline laparotomy to expose the renal pedicles.

-

Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 30 minutes).

-

Remove the clamps to allow reperfusion.

-

Suture the abdominal wall and skin.

-

Provide post-operative care, including analgesia and hydration.

-

-

Tissue Collection and Lysate Preparation:

-

At desired time points post-IRI (e.g., 2 days), euthanize the mice.

-

Perfuse the kidneys with cold PBS to remove blood.

-

Excise the kidneys and snap-freeze them in liquid nitrogen or process them immediately.

-

Homogenize the kidney tissue in protein extraction reagent containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (kidney lysate).

-

-

Quantification of Soluble Substrates by ELISA:

-

Determine the total protein concentration of the kidney lysates using a BCA protein assay.

-

Perform ELISAs for soluble TNF-α, TGF-α, and Amphiregulin according to the manufacturer's instructions.

-

Briefly, coat microplate wells with capture antibody, add standards and kidney lysate samples, followed by detection antibody and substrate.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each substrate in the samples based on the standard curve.

-

Normalize the substrate concentrations to the total protein concentration of the respective lysates.

-

-

Data Analysis:

-

Compare the normalized concentrations of soluble substrates between wild-type and Adam17ex/ex mice at each time point.

-

Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of any observed differences.

-

Mass Spectrometry-Based Proteomic Identification of the ADAM17 Sheddome

This protocol provides a general workflow for identifying ADAM17 substrates using quantitative proteomics, a powerful and unbiased approach.[9][17][18][19][20][21]

Objective: To identify and quantify proteins shed from the cell surface in an ADAM17-dependent manner.

Materials:

-

Cell lines or primary cells from wild-type and ADAM17-deficient mice (or human cells with ADAM17 knockdown/knockout).

-

Cell culture reagents.

-

ADAM17 activator (e.g., Phorbol 12-myristate 13-acetate - PMA) or inhibitor (e.g., TAPI-2).

-

Serum-free cell culture medium.

-

Reagents for protein concentration and buffer exchange (e.g., centrifugal filter units).

-

Reagents for protein digestion (e.g., trypsin).

-

Reagents for peptide labeling (e.g., iTRAQ or TMT, optional for quantitative proteomics).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

-

Cell Culture and Treatment:

-

Culture wild-type and ADAM17-deficient cells to near confluence.

-

Wash the cells with serum-free medium to remove any contaminating proteins.

-

Incubate the cells in serum-free medium with or without an ADAM17 activator (e.g., PMA) or inhibitor for a defined period.

-

-

Secretome Collection and Preparation:

-

Collect the conditioned medium (secretome).

-

Centrifuge the medium to remove any detached cells or debris.

-

Concentrate the proteins in the secretome and exchange the buffer using centrifugal filter units.

-

-

Protein Digestion and Peptide Preparation:

-

Denature, reduce, and alkylate the proteins in the concentrated secretome.

-

Digest the proteins into peptides using trypsin.

-

(Optional) Label the resulting peptides with isobaric tags (e.g., iTRAQ, TMT) for quantitative comparison between different conditions.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography based on their physicochemical properties.

-

Analyze the eluting peptides by tandem mass spectrometry to determine their amino acid sequence and relative abundance.

-

-

Data Analysis:

-

Use proteomics software to identify the proteins present in the secretome by searching the MS/MS data against a protein database.

-

Quantify the relative abundance of each identified protein between the different experimental conditions (e.g., wild-type vs. ADAM17-deficient, stimulated vs. unstimulated).

-

Identify potential ADAM17 substrates as proteins whose abundance in the secretome is significantly reduced in ADAM17-deficient cells or in the presence of an ADAM17 inhibitor, and/or increased upon ADAM17 activation.

-

-

Validation:

-

Validate candidate substrates using orthogonal methods such as Western blotting or ELISA.

-

Signaling Pathways and Experimental Workflows

ADAM17-Mediated Signaling Pathways

ADAM17 is a central node in several critical signaling pathways. Its shedding activity initiates downstream signaling cascades that regulate a wide range of cellular processes.

References

- 1. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAM17 is required for EGF-R–induced intestinal tumors via IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iRhom2 controls the substrate selectivity of stimulated ADAM17-dependent ectodomain shedding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iRhom2 regulates ectodomain shedding and surface expression of the major histocompatibility complex (MHC) class I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI Insight - ADAM17 substrate release in proximal tubule drives kidney fibrosis [insight.jci.org]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. ADAM17 substrate release in proximal tubule drives kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JCI Insight - ADAM17 substrate release in proximal tubule drives kidney fibrosis [insight.jci.org]

- 17. Degradome of soluble ADAM10 and ADAM17 metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LC-MS based cleavage site profiling of the proteases ADAM10 and ADAM17 using proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The pseudoprotease iRhom1 controls ectodomain shedding of membrane proteins in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Bedrock of a Master Regulator: A Technical Guide to the Conservation of ADAM17

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical transmembrane sheddase that regulates a vast array of physiological and pathological processes, including inflammation, immunity, development, and cancer. Its function hinges on the proteolytic cleavage, or "shedding," of the extracellular domains of numerous membrane-anchored substrates, such as cytokines, growth factors, and their receptors. Given its central role in cellular signaling, understanding the evolutionary conservation of ADAM17 is paramount for its validation as a therapeutic target and for the effective translation of findings from model organisms to human applications. This technical guide provides an in-depth analysis of the evolutionary conservation of the ADAM17 gene, its protein structure, its sheddase function, and its associated signaling pathways. It includes detailed experimental methodologies and quantitative data to serve as a comprehensive resource for the scientific community.

Phylogenetic Conservation of ADAM17

ADAM17 belongs to the ADAM family of proteins, which are characterized by the presence of both a disintegrin and a metalloproteinase domain. Phylogenetic analyses indicate that ADAM10 and ADAM17 represent ancient branches of the ADAM family, highlighting their fundamental biological importance. The ADAM gene family has expanded during the evolution of mammals, but ADAM17 is highly conserved across vertebrates, from fish to humans. This strong conservation underscores its indispensable role in developmental and physiological processes. In fact, the deletion of the ADAM17 gene in mice is lethal, a testament to its essential function.

Orthologs of ADAM17 are found in a wide range of vertebrate species. The high degree of sequence identity among these orthologs, particularly within the functional domains, suggests a strong negative selective pressure against changes that would alter its critical functions.

Quantitative Analysis of ADAM17 Conservation

The conservation of ADAM17 can be quantified by comparing the amino acid sequences of its orthologs across different species and by examining its conserved domain architecture.

Table 1: Cross-Species Protein Sequence Identity of ADAM17 Orthologs

The following table summarizes the protein sequence identity of ADAM17 from various species compared to the human ortholog. Sequence alignments were performed using the UniProt alignment tool with the Clustal Omega algorithm.

| Species | Common Name | UniProt Accession | Sequence Identity to Homo sapiens (%) |

| Homo sapiens | Human | --INVALID-LINK-- | 100% |

| Mus musculus | Mouse | --INVALID-LINK-- | 91.9% |

| Gallus gallus | Chicken | --INVALID-LINK-- | 83.1% |

| Xenopus tropicalis | Western Clawed Frog | --INVALID-LINK-- | 75.3% |

| Danio rerio | Zebrafish | --INVALID-LINK-- | 68.9% |

Data calculated based on pairwise sequence alignment with human ADAM17 (P78536) using UniProt's alignment tool.

Table 2: Conserved Domain Architecture of Human ADAM17

ADAM17 is a multidomain protein, and the structure and function of these domains are highly conserved throughout evolution.

| Domain | Approx. Amino Acid Position | Conserved Function |

| Signal Peptide | 1-17 | Directs the nascent polypeptide to the endoplasmic reticulum. |

| Pro-domain | 18-214 | Maintains enzyme latency via a cysteine-switch mechanism; its removal by furin-like proteases is required for activation. |

| Metalloproteinase (Catalytic) | 215-473 | Contains the zinc-binding motif (HEXXHXXGXXH) responsible for the proteolytic activity (shedding) of the enzyme. |

| Disintegrin | 474-572 | Mediates protein-protein interactions, potentially with integrins. |

| Cysteine-Rich / EGF-like | 573-671 | Involved in substrate recognition and regulation of shedding activity. Contains the conserved CANDIS motif. |

| Transmembrane | 672-694 | Anchors the protein to the cell membrane. |

| Cytoplasmic Tail | 695-824 | Involved in intracellular signaling and regulation of ADAM17 trafficking and activity through phosphorylation. |

Conservation of ADAM17 Function and Signaling

The primary function of ADAM17 as a sheddase is remarkably conserved. It cleaves a broad spectrum of over 80 known substrates, many of which are central to key signaling pathways that are themselves evolutionarily conserved.

Table 3: Key Conserved Substrates and Pathways Regulated by ADAM17

| Substrate Class | Key Examples | Conserved Biological Process |

| Cytokines | Tumor Necrosis Factor-α (TNF-α) | Inflammation, Immunity. |

| Cytokine Receptors | IL-6 Receptor (IL-6R) | Inflammation, Acute Phase Response, Cancer. |

| EGFR Ligands | Amphiregulin (AREG), TGF-α | Cell proliferation, differentiation, tissue repair, cancer progression. |

| Notch Receptors | Notch1 | Development, cell fate determination, stem cell maintenance. |

| Adhesion Molecules | L-selectin, JAM3 | Leukocyte trafficking, cell-cell adhesion. |

The role of ADAM17 in activating these pathways is conserved across species, making it a master regulator of intercellular communication.

Conserved Signaling Pathways

Caption: Conserved EGFR signaling activation via ADAM17-mediated shedding of Amphiregulin (AREG).

Caption: The conserved role of ADAM17 in the proteolytic activation cascade of Notch signaling.

Experimental Methodologies for Studying ADAM17 Conservation

Investigating the evolutionary conservation of ADAM17 involves a multi-faceted approach combining bioinformatics, molecular biology, and biochemistry.

Caption: A generalized workflow for investigating the evolutionary conservation of a gene like ADAM17.

Protocol 1: Phylogenetic Analysis

This protocol outlines the steps to reconstruct the evolutionary history of the ADAM17 gene.

-

Sequence Retrieval: Obtain the full-length amino acid sequence for the protein of interest (e.g., human ADAM17, UniProt: P78536) from a public database like NCBI or UniProt. Use this sequence as a query in a BLASTp (protein-protein BLAST) search against various species' proteomes to find orthologous sequences.

-

Multiple Sequence Alignment (MSA): Align the collected orthologous sequences using a robust algorithm such as Clustal Omega or MUSCLE. The goal of MSA is to arrange sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.

-

Phylogenetic Tree Construction: Use the aligned sequences to infer a phylogenetic tree. Common methods include:

-

Maximum Likelihood (ML): A statistical method that identifies the tree most likely to have produced the observed sequence data based on a model of evolution.

-

Bayesian Inference (BI): Uses posterior probabilities to determine the most likely phylogenetic tree.

-

Software such as MEGA (Molecular Evolutionary Genetics Analysis) or MrBayes can be used for these calculations.

-

-

Tree Interpretation: Analyze the resulting tree topology. Branch lengths can represent evolutionary distance. The reliability of the branching patterns is typically assessed using bootstrap analysis or posterior probabilities.

Protocol 2: In Vitro Sheddase Activity Assay (Fluorogenic Peptide Cleavage)

This assay quantifies the enzymatic activity of ADAM17 and can be used to compare the function of orthologs or mutants.

-

Reagent Preparation:

-

Recombinant Enzyme: Purified, active recombinant ADAM17 (or orthologs).

-

Fluorogenic Substrate: A synthetic peptide containing an ADAM17 cleavage site, flanked by a fluorophore and a quencher (e.g., QF-001 from R&D Systems). When intact, the quencher suppresses the fluorophore's signal.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0).

-

Inhibitor (Control): A broad-spectrum metalloproteinase inhibitor like TAPI-2 or a specific ADAM17 inhibitor.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of recombinant ADAM17 enzyme (at a pre-determined optimal

-

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Initial Exploratory Studies on TACE (ADAM17) Function

This guide provides a detailed overview of the foundational research on Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). It covers the core biological functions, enzymatic activity, and key signaling pathways associated with TACE, presenting data and methodologies crucial for professionals in research and drug development.

Introduction to TACE (ADAM17)

Tumor Necrosis Factor-alpha Converting Enzyme (TACE) is a type I transmembrane zinc-dependent metalloproteinase belonging to the ADAM (A Disintegrin and Metalloproteinase) family.[1][2] Initially identified as the enzyme responsible for processing and releasing soluble Tumor Necrosis Factor-alpha (TNF-α), its known functions have expanded significantly.[1][3] TACE, or ADAM17, plays a critical role in a process called "ectodomain shedding," where the extracellular domains of various membrane-bound proteins are cleaved and released from the cell surface.[3][4] This shedding mechanism is fundamental to numerous physiological and pathological processes, including inflammation, cell proliferation, and migration.[4][5]

The structure of human TACE consists of 824 amino acids organized into several distinct domains: a pro-domain, a catalytic domain, a disintegrin and cysteine-rich region, a transmembrane segment, and a cytoplasmic tail.[1] The enzyme is synthesized as an inactive zymogen, and the removal of the pro-domain is required for its catalytic activity.[1] This activation is often mediated by a proprotein convertase, furin.[1]

Core Function and Enzymatic Activity

The seminal function of TACE is the conversion of the inactive 26-kDa membrane-bound precursor of TNF-α (pro-TNF-α) into its active, soluble 17-kDa form.[6][7] This process is a critical checkpoint in the regulation of inflammation.[8] The cleavage occurs specifically between Ala76 and Val77 of the pro-TNF-α sequence.[6]

While TNF-α is its most prominent substrate, early studies quickly revealed that TACE's activity is not exclusive. It is responsible for the shedding of a wide array of cell surface proteins, including growth factors, cytokines, and their receptors.[4][5] However, TACE exhibits significant substrate selectivity. Studies using synthetic substrates and various matrix metalloproteinases (MMPs) demonstrated that TACE processes the TNF-α cleavage site hundreds to thousands of times more efficiently than other MMPs.[6] This specificity makes it a highly sought-after target for therapeutic intervention in inflammatory diseases.[9][10]

Key Signaling Pathways Involving TACE

TACE is a pivotal regulator of multiple signaling pathways by controlling the availability of soluble ligands and receptors.

A. TNF-α Signaling Pathway Activation

TACE-mediated cleavage of membrane-bound pro-TNF-α releases the soluble cytokine, which can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream inflammatory signaling cascades.[3][8] This is a primary mechanism in the pathogenesis of various inflammatory conditions.[8]

Caption: TACE-mediated cleavage of pro-TNF-α and subsequent signaling.

B. EGFR Signaling Pathway Activation

TACE also sheds ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth-Factor alpha (TGF-α) and Amphiregulin.[3][9] The release of these soluble ligands allows them to bind to and activate EGFR, triggering downstream pathways like the MAP kinase (MAPK) cascade, which is crucial for cell proliferation and survival.[3][4]

Caption: TACE-mediated shedding of EGFR ligands to activate growth pathways.

Data from Initial Exploratory Studies

Quantitative data from early studies were essential for characterizing TACE's function and substrate specificity.

Table 1: Substrate Specificity and Cleavage Sites

This table summarizes key substrates identified in initial studies and their cleavage sites, highlighting the complexity of TACE-substrate interactions beyond a simple consensus sequence.[1][6][11]

| Substrate | Cleavage Site Sequence | Notes |

| pro-TNF-α | ...-Ser-Pro-Leu-Ala-Gln-Ala-Val -Arg-Ser-Ser-... | The canonical cleavage site is between Ala-Val.[6] |

| pro-TGF-α | ...-His-Val-Val-Ser-His-Ala-Val -Ala-Ala-Gln-... | Shares a preference for Ala-Val at the cleavage site.[11] |

| L-selectin | ...-Gln-Lys-Glu-Asp-Asn-Tyr-Leu -Asp-Ser-Phe-... | Cleavage site differs significantly from TNF-α.[1] |

| TNF Receptor I (p55) | ...-Pro-Val-Gln-Leu-His-Val-Ala -Asn-Lys-Pro-... | TACE can also regulate signaling by shedding receptors.[8][11] |

Table 2: Inhibition of TACE Activity in Human Colonic Mucosa

This table presents data on the effects of various metalloproteinase inhibitors on TACE activity, demonstrating the potential for therapeutic targeting. Data is adapted from studies on inflammatory bowel disease.[2]

| Inhibitor | Concentration | % Inhibition of TACE Activity (Mean) | Specificity Notes |

| BB-3103 | 10 µM | ~95% | Broad-spectrum MMP/TACE inhibitor |

| Trocade | 10 µM | ~10% | Low activity against TACE |

| CH4474 | 1 µM | ~98% | Synthetic TACE inhibitor |

Experimental Protocols

The characterization of TACE function relies on robust experimental methodologies.

A. TACE Functional Activity Assay

This protocol describes a common method to quantify TACE activity from cell or tissue extracts using a fluorogenic peptide substrate.[2][7]

Objective: To measure the enzymatic activity of TACE in a biological sample.

Materials:

-

Cell or tissue homogenates (e.g., detergent extracts of cell membranes).[2]

-

TACE assay buffer (e.g., 25 mM Tris-HCl, pH 8.0).

-

Fluorogenic TACE substrate: An oligopeptide mimicking the pro-TNF-α cleavage site, flanked by a fluorophore and a quencher.

-

Recombinant active TACE (for standard curve).

-

TACE-specific inhibitor (e.g., TAPI-1, for negative control).

-

Fluorometer or microplate reader capable of fluorescence detection.

Methodology:

-

Sample Preparation: Prepare detergent extracts of cell membranes from cultured cells or tissue biopsies to solubilize membrane-bound TACE.[2] Determine the total protein concentration of the extract for normalization.

-

Reaction Setup: In a 96-well plate, add the cell/tissue extract to the assay buffer. Include wells for a negative control (with a TACE inhibitor) and a standard curve (using known concentrations of recombinant TACE).

-

Initiation: Add the fluorogenic TACE substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.

-

Measurement: Measure the increase in fluorescence at appropriate excitation/emission wavelengths. Cleavage of the peptide by TACE separates the fluorophore from the quencher, resulting in a quantifiable fluorescent signal.

-

Data Analysis: Calculate the rate of substrate hydrolysis from the linear range of the reaction. Normalize the activity to the total protein concentration of the sample (e.g., expressed as arbitrary fluorescence units/mg protein).[2] Compare the activity in samples to the standard curve to quantify the amount of active TACE.

B. Experimental Workflow for TACE Activity Analysis

The following diagram illustrates a typical workflow for investigating TACE function in a cellular context.

Caption: A standard experimental workflow to study TACE-mediated shedding.

Conclusion

Initial exploratory studies have firmly established TACE/ADAM17 as a master regulator of cell-surface protein shedding.[4] Its discovery as the primary sheddase for TNF-α opened a new field of research into the therapeutic targeting of metalloproteinases for inflammatory diseases.[7][9] Subsequent work has revealed a complex role for TACE in a multitude of biological processes through its cleavage of a diverse array of substrates.[5][12] The technical approaches outlined in this guide provide the foundation upon which our current understanding of TACE function is built and continue to be relevant for the ongoing development of novel therapeutics targeting this critical enzyme.

References

- 1. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumour necrosis factor α converting enzyme (TACE) activity in the colonic mucosa of patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAM17 - Wikipedia [en.wikipedia.org]

- 4. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAM-17: the enzyme that does it all - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tumour necrosis factor-α converting enzyme (TACE) activity in human colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A place for TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Role of tumour necrosis factor alpha converting enzyme (TACE/ADAM17) and associated proteins in coronary artery disease and cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Experimental Protocols for Measuring ADAM17 Activity

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). The protocols cover both cell-free enzymatic assays and cell-based shedding assays.

ADAM17 is a key enzyme involved in the ectodomain shedding of various transmembrane proteins, including growth factors and cytokines like TNF-α.[1][2] Its dysregulation is linked to inflammatory diseases and cancer, making it a significant therapeutic target.[1][3] Accurate measurement of its activity is crucial for understanding its biological roles and for screening potential inhibitors.[4][5]

Signaling Pathway: ADAM17-Mediated Substrate Shedding

ADAM17 is a transmembrane protease that, upon activation by various stimuli, cleaves the extracellular domain (ectodomain) of its substrates.[6] This process, known as "shedding," releases the soluble ectodomain, which can then act as a signaling molecule. The remaining membrane-tethered portion of the substrate can also initiate intracellular signaling. The activation of ADAM17 itself is a rapid and reversible process, often involving conformational changes rather than just removal of its inhibitory pro-domain.[7]

Caption: General mechanism of ADAM17 activation and substrate ectodomain shedding.

Protocol 1: In Vitro ADAM17 Activity Assay Using a Fluorogenic Peptide Substrate

This protocol describes a direct enzymatic assay to measure the activity of purified, recombinant ADAM17 using a fluorescence resonance energy transfer (FRET) peptide substrate.[8] Cleavage of the peptide by ADAM17 separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[5]

Experimental Workflow

Caption: Workflow for the in vitro fluorogenic ADAM17 activity assay.

Materials and Reagents

-

Recombinant human ADAM17

-

Fluorogenic ADAM17 peptide substrate (see Table 1)

-

Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴ % Brij-35.[9][10] (Note: Some protocols may vary, e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35).[9]

-

Inhibitor of choice (e.g., TAPI-1, see Table 2) for control experiments.

-

DMSO (for dissolving substrate and inhibitors).

-

Black 96-well microplate.

-

Fluorescence microplate reader.

Methodology

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.[9][10] Store aliquots at -70°C, protected from light.[10]

-

Dilute the recombinant ADAM17 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration (typically around 10 µM).[9][10]

-

If testing inhibitors, prepare serial dilutions in DMSO.

-

-

Assay Procedure:

-

Add 50 µL of Assay Buffer to each well of a black 96-well plate.

-

Add 20 µL of diluted ADAM17 enzyme to the appropriate wells. For background wells, add 20 µL of Assay Buffer instead.

-

Add 10 µL of the test inhibitor dilution or DMSO vehicle (final DMSO concentration should be ≤1%).[9][10]

-

Pre-incubate the plate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

For kinetic reads, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

-

Protocol 2: Cell-Based ADAM17 Shedding Assay

This protocol measures ADAM17 activity within a cellular context by quantifying the release of a known ADAM17 substrate from the cell surface into the culture medium. This can be done by monitoring an endogenous substrate (e.g., TNF-α) or an overexpressed, tagged substrate (e.g., TGFα-AP).[2][7]

Experimental Workflow

Caption: Workflow for a cell-based ADAM17 substrate shedding assay.

Materials and Reagents

-

Cell line expressing the substrate of interest (e.g., THP-1 cells for endogenous TNF-α shedding).[12]

-

Cell culture medium and supplements.

-

Shedding Stimulant: Phorbol-12-myristate-13-acetate (PMA) or other stimuli like LPA, EGF, or BzATP.[6][7]

-

ADAM17 inhibitor (e.g., GI254023X, TAPI-1) for control experiments.[7][13]

-

PBS (Phosphate-Buffered Saline).

-

ELISA kit or antibodies specific for the shed ectodomain.[14]

-

Cell lysis buffer.

-

Protein assay kit (e.g., BCA).

Methodology

-

Cell Culture:

-

Plate cells at an appropriate density in 24- or 48-well plates and grow to ~80-90% confluency.

-

-

Inhibitor Pre-treatment:

-

Wash the cells once with serum-free medium or PBS.

-

Add fresh serum-free medium containing the desired concentration of ADAM17 inhibitor or DMSO vehicle.

-

Pre-incubate for 30-60 minutes at 37°C.

-

-

Stimulation of Shedding:

-

Sample Collection:

-

Following incubation, carefully collect the cell culture supernatant.

-

Centrifuge the supernatant (e.g., at 1000 x g for 15 minutes) to pellet any detached cells and debris.[14]

-

Transfer the clarified supernatant to a new tube. Samples can be analyzed immediately or stored at -80°C.

-

-

Quantification of Shed Substrate:

-

Use a specific ELISA kit to quantify the amount of shed ectodomain in the supernatant, following the manufacturer's protocol.[14]

-

Alternatively, the shed protein can be detected by Western Blot analysis.

-

-

Data Analysis:

-

(Optional) Lyse the remaining cells in the plate and measure the total protein content to normalize the shedding data to the cell number.

-

Calculate the concentration of the shed substrate in each sample using the standard curve from the ELISA.

-

Compare the amount of shedding in stimulated vs. unstimulated cells and inhibitor-treated vs. vehicle-treated cells.

-

Data Presentation

Table 1: Commercially Available Fluorogenic Substrates for ADAM17

| Substrate Name/Sequence | Fluorophore/Quencher | Ex/Em (nm) | Kм (µM) | Vendor |

| TACE Substrate III (DABCYL-LAQAVRSSSR-EDANS) | EDANS/DABCYL | ~340 / ~490 | ~19 | Sigma-Aldrich |

| PEPDAB064 (Dabcyl-PRAAAHomopheTSPK(5FAM)-NH₂) | 5-FAM/Dabcyl | 485 / 530 | N/A | BioZyme[9] |

| PEPDAB014 (Dabcyl-EHADLLAVVAK(5FAM)-NH₂) | 5-FAM/Dabcyl | 485 / 530 | N/A | BioZyme[10] |